
ethyl 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives
Méthodes De Préparation
The synthesis of ethyl 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate involves several steps. One common method includes the reaction of 4-chlorophenol with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Analyse Des Réactions Chimiques
Ethyl 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Applications De Recherche Scientifique
Ethyl 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: It is used in the development of new materials with specific properties, such as UV-absorbing agents
Mécanisme D'action
The mechanism of action of ethyl 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation pathways. The compound’s hydroxyl and carbonyl groups play a crucial role in its binding to these targets, leading to the inhibition of pro-inflammatory mediators and the reduction of oxidative damage .
Comparaison Avec Des Composés Similaires
Ethyl 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate can be compared with other chromene derivatives, such as:
Coumarin: Known for its anticoagulant properties.
Flavonoids: Widely studied for their antioxidant and anti-inflammatory activities.
Benzopyran: Used in the synthesis of various pharmaceuticals. What sets this compound apart is its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications
Propriétés
Numéro CAS |
6596-05-0 |
|---|---|
Formule moléculaire |
C20H17ClO6 |
Poids moléculaire |
388.8 g/mol |
Nom IUPAC |
ethyl 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C20H17ClO6/c1-3-11-9-14-16(10-15(11)22)27-19(20(24)25-4-2)18(17(14)23)26-13-7-5-12(21)6-8-13/h5-10,22H,3-4H2,1-2H3 |
Clé InChI |
PBICQJRDOWGZEX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)OC3=CC=C(C=C3)Cl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


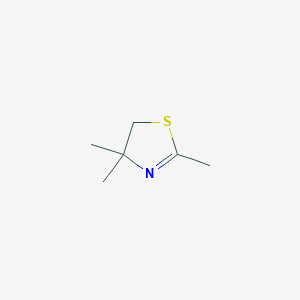

![2-Pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14158022.png)
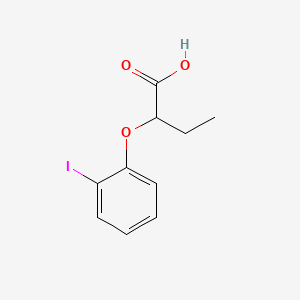
![1-[(3-Methylnaphthalen-2-yl)methyl]piperidine](/img/structure/B14158036.png)
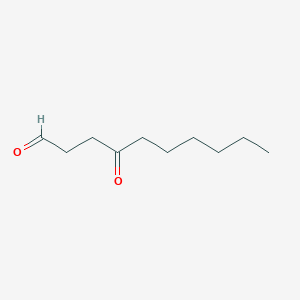
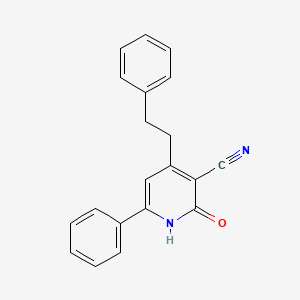
![[N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate](/img/structure/B14158046.png)
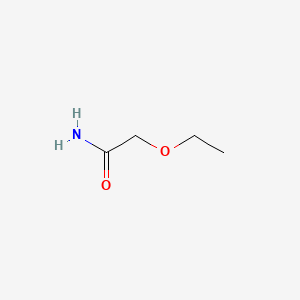
![2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate](/img/structure/B14158049.png)
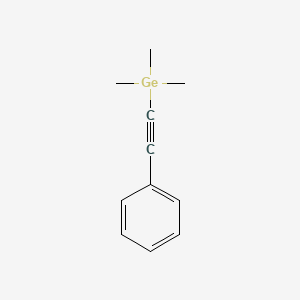

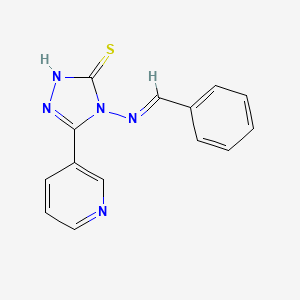
![ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14158067.png)
